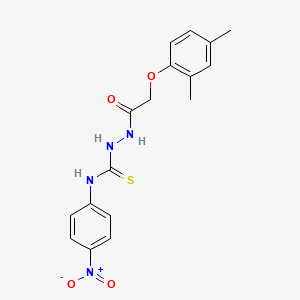![molecular formula C20H21N3O5S B2871381 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate CAS No. 877815-98-0](/img/structure/B2871381.png)
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are known for their wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazole derivatives are often synthesized using various nitrogen sources . The yield and reaction time can vary depending on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants used. Generally, 1,2,4-triazole derivatives can participate in a variety of chemical reactions due to the presence of the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the 1,2,4-triazole ring could influence its thermal stability .科学的研究の応用
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. They exhibit promising cytotoxic activities against various human cancer cell lines. For instance, certain 1,2,4-triazole compounds have shown significant cytotoxicity against the Hela cell line, indicating their potential in cancer therapy .
Antimicrobial Properties
These derivatives also possess strong antimicrobial activities. They have been used to develop new classes of antimicrobial agents with high therapeutic indices and safety profiles. This makes them valuable in the treatment of local and systemic fungal infections, which are critical issues in medicine .
Antitubercular Agents
The fight against tuberculosis has seen the application of 1,2,4-triazole derivatives as potent antitubercular agents. Their structure allows for effective interaction with Mycobacterium tuberculosis, offering a promising avenue for the development of new tuberculosis treatments .
Organocatalysis
In the field of organocatalysis, 1,2,4-triazole derivatives serve as catalysts due to their ability to donate and accept electrons. This property is utilized in various chemical reactions, enhancing the efficiency and selectivity of synthetic processes .
Agrochemicals
The agricultural sector benefits from the use of triazole derivatives in the development of agrochemicals. These compounds help protect crops from fungal diseases, contributing to increased yield and food security .
Materials Science
In materials science, 1,2,4-triazole derivatives are used to modify the properties of materials. They are involved in the creation of novel materials with desirable characteristics such as enhanced stability and performance .
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of 1,2,4-triazole derivatives make them suitable for applications in photonics and optoelectronics. They are studied for their potential in developing new optical materials .
Antifungal and Anti-Oomycete Activities
Lastly, these derivatives have been synthesized with carboxamide fragments to create compounds with antifungal and anti-oomycete activities. This is particularly useful in combating phytopathogenic fungi/oomycetes, which are a threat to plant health .
作用機序
将来の方向性
特性
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-4-9-26-15-7-5-14(6-8-15)19(25)28-18-11-27-16(10-17(18)24)12-29-20-22-21-13-23(20)2/h5-8,10-11,13H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPFAKTXFMOEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2871300.png)


![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2871305.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2871308.png)

![5-benzyl-N-cyclopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871310.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2871312.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2871317.png)
![4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2871318.png)

![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2871321.png)